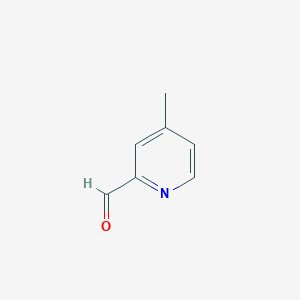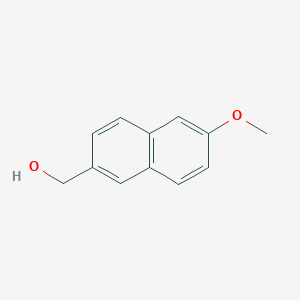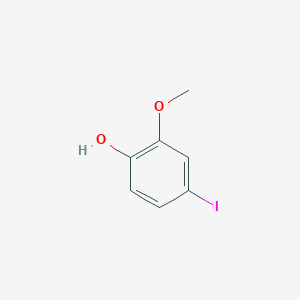![molecular formula C12H17NO3 B1311822 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid CAS No. 307923-93-9](/img/structure/B1311822.png)
3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid” is an organic compound that contains an ethyl group, a methoxyphenyl group, and an amino group attached to a propionic acid backbone . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine with a carboxylic acid or its derivative . The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amino group and a carboxylic acid group suggests that it could exist in different forms depending on the pH of the solution it is in .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of amines, ethers, and carboxylic acids . For example, the amine group could participate in acid-base reactions, the ether group could undergo reactions with strong acids, and the carboxylic acid group could undergo reactions with bases or other nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it is likely to be polar due to the presence of the polar carboxylic acid and ether groups, and it could potentially form hydrogen bonds due to the presence of the amine and carboxylic acid groups .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
Field
Organic Chemistry
Application
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used in the synthesis of various organic compounds.
Method of Application
The reaction involves the use of organoboron reagents and a palladium catalyst. The organoboron reagents are relatively stable, readily prepared and generally environmentally benign, making them suitable for SM coupling.
Results
The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions. The rapid transmetalation with palladium (II) complexes is also a key factor in its success .
Synthesis of Indole Derivatives
Field
Medicinal Chemistry
Application
Indole derivatives are important types of molecules in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders.
Method of Application
The synthesis of indole derivatives involves various chemical reactions, including condensation, cyclization, and substitution reactions.
Results
Indoles, both natural and synthetic, show various biologically vital properties. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(N-ethyl-3-methoxyanilino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-13(8-7-12(14)15)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTTZDJOYAFHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436911 |
Source


|
| Record name | 3-[ethyl(3-methoxyphenyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid | |
CAS RN |
307923-93-9 |
Source


|
| Record name | 3-[ethyl(3-methoxyphenyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)










![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
